![molecular formula C12H16ClN B2815064 8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 101948-16-7](/img/structure/B2815064.png)
8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
“8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . The “tetrahydro” prefix indicates that four additional hydrogens are present compared to the parent quinoline, suggesting a reduction process .
Molecular Structure Analysis
The molecule is likely to be planar due to the conjugated system of the quinoline core. The presence of the chlorine atom and three methyl groups will influence the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
As a quinoline derivative, this compound might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The electron-withdrawing chlorine might deactivate the ring, while the electron-donating methyl groups could have an activating effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .Scientific Research Applications
Metal Chelation and Alzheimer’s Disease Research
- Application : The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Cellulose Cationization
Enantiomer Resolution
Cationic Glycogen Synthesis
Quaternization of Chitosan Derivatives
Other Potential Applications
Mechanism of Action
Target of Action
Similar compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), have been shown to interact with the antioxidant system, nadph-generating enzymes, and chaperones .
Mode of Action
Hthq, a related compound, has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . It’s plausible that 8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline may have similar interactions with its targets.
Biochemical Pathways
Hthq has been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes, and chaperones . It also influences the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Result of Action
Hthq has been shown to decrease oxidative stress, recover antioxidant enzyme activities and nadph-generating enzyme function, normalize the chaperone-like activity and mrna levels of heat shock protein 70, and lower apoptosis intensity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUUXKCPRFXJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
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